

Application Note: Biochemical Assay for Characterizing the PI3K δ Inhibitor PI-3065

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PI-3065

Cat. No.: B1677771

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

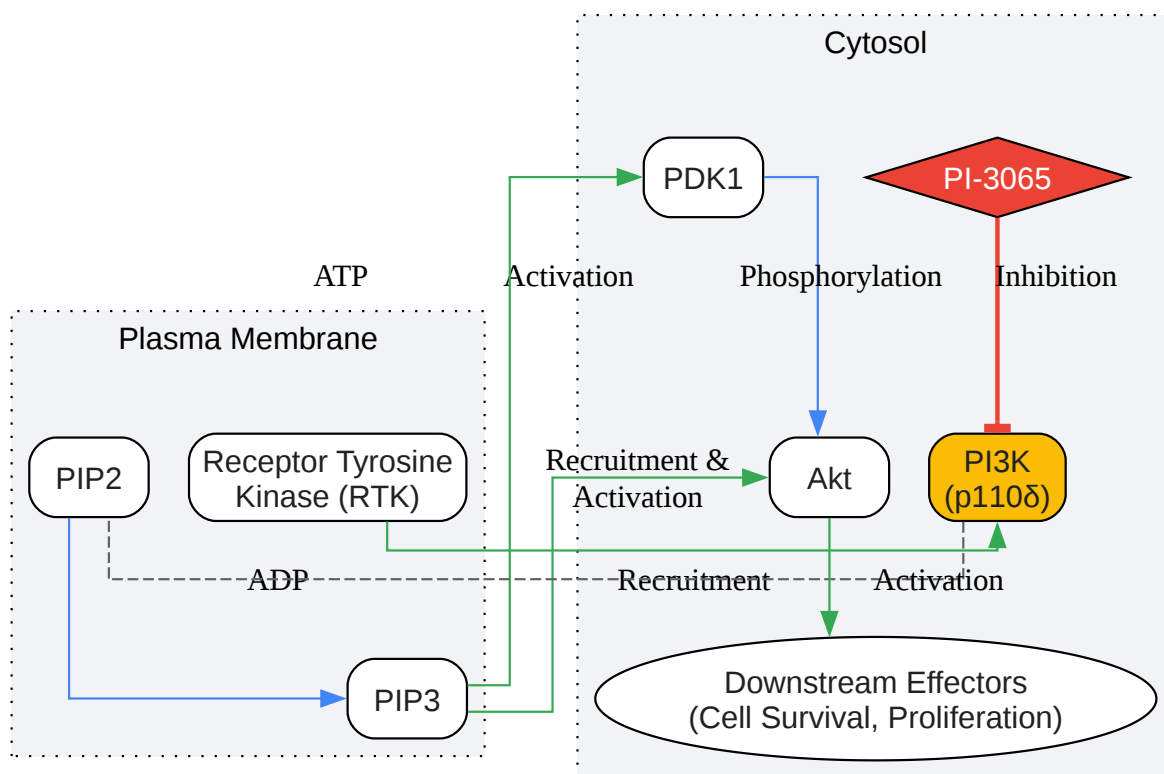
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases crucial in regulating cellular processes such as cell growth, proliferation, survival, and metabolism.[1][2] The PI3K signaling pathway is frequently dysregulated in various diseases, including cancer and inflammatory conditions, making it a prime target for therapeutic intervention.[1][2] **PI-3065** is a potent and selective small-molecule inhibitor of the p110 δ isoform of PI3K, which is predominantly expressed in leukocytes.[3][4] This selectivity makes **PI-3065** a valuable tool for studying the role of PI3K δ in immune responses and a potential therapeutic agent for hematological malignancies and inflammatory diseases.[4] This document provides a detailed protocol for an in vitro kinase assay to determine the potency and selectivity of **PI-3065**.

Mechanism of Action of PI-3065

The PI3K signaling cascade is initiated by the activation of cell surface receptors, which recruit PI3K to the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a host of cellular processes.

PI-3065 exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the p110 δ subunit of PI3K.[5] This action blocks the phosphorylation of PIP2,

thereby inhibiting the production of PIP3 and suppressing the entire downstream signaling cascade, including the phosphorylation of Akt.[4]



[Click to download full resolution via product page](#)

Caption: PI3K signaling pathway and the inhibitory action of **PI-3065**.

Quantitative Data Summary

PI-3065 demonstrates high selectivity for the p110δ isoform over other class I PI3K isoforms. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and dissociation constant (K_i) values derived from various biochemical assays.

Isoform	PI-3065 IC50 (nM)	PI-3065 Ki (nM)
p110δ	5 - 15[3][5][6]	1.5[6][7]
p110α	600 - 910[6][7]	Not Reported
p110β	600 - >10,000[6][7]	Not Reported
p110γ	910 - >10,000[6][7]	Not Reported

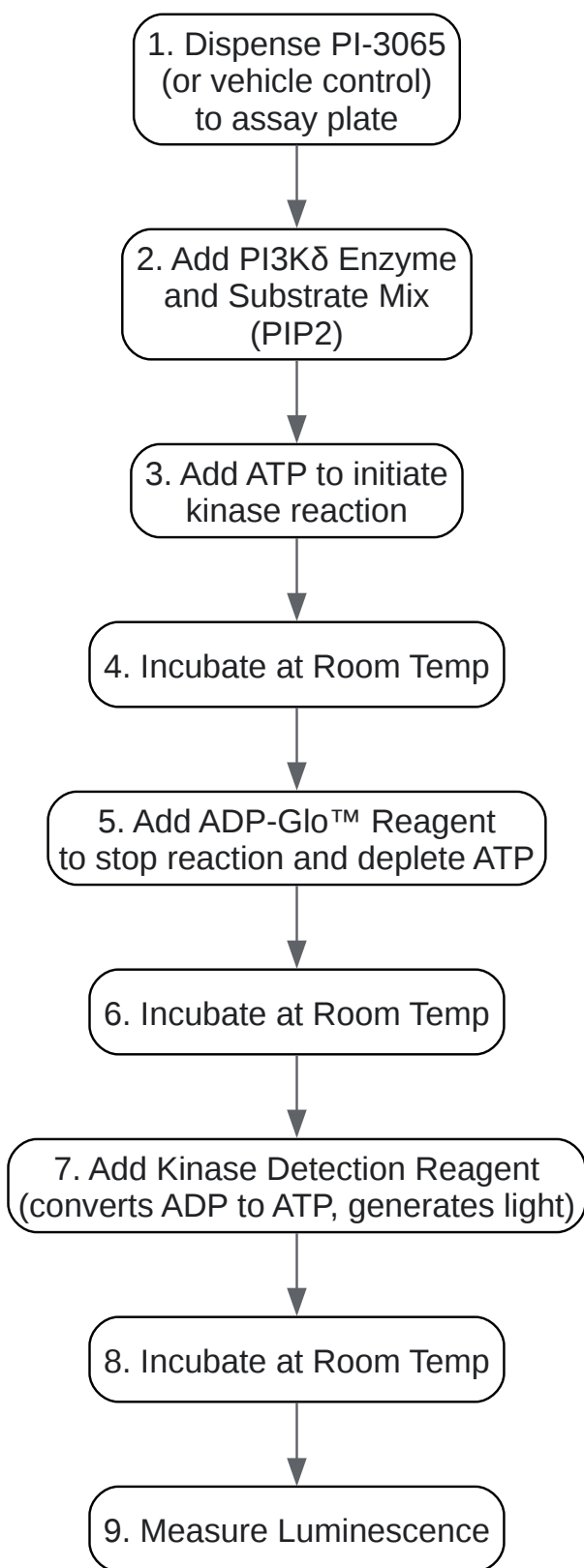
Experimental Protocol: PI3Kδ Kinase Assay

This protocol describes a homogenous, luminescence-based kinase assay for measuring PI3Kδ activity, suitable for high-throughput screening (HTS). The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Assay Principle

The PI3Kδ enzyme catalyzes the transfer of the gamma-phosphate from ATP to the substrate PIP2, producing PIP3 and ADP. In the second step, the ADP is converted back to ATP by ADP-Glo™ Reagent, and the newly synthesized ATP is measured using a luciferase/luciferin reaction (Ultra-Glo™ Luciferase), which generates a luminescent signal. The intensity of the light signal correlates with the amount of ADP produced and thus with PI3Kδ activity. Inhibitors of PI3Kδ will decrease the rate of ADP formation, resulting in a lower luminescent signal.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the luminescence-based PI3K δ kinase assay.

Materials and Reagents

- Enzyme: Recombinant human PI3K p110δ/p85α
- Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2)
- Inhibitor: **PI-3065** (stock solution in DMSO)
- Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 0.03% CHAPS)
- ATP: Adenosine 5'-triphosphate
- Detection Kit: ADP-Glo™ Kinase Assay Kit (or similar)
- Assay Plates: White, opaque, 384-well microplates
- Instrumentation: Luminometer

Assay Procedure

- Compound Preparation: Prepare a serial dilution of **PI-3065** in DMSO. A typical starting concentration is 100 μM, followed by 1:3 or 1:5 serial dilutions. For the final assay, dilute the compound further in the assay buffer. The final DMSO concentration in the well should not exceed 1%.
- Assay Plate Setup:
 - Add 2.5 μL of the diluted **PI-3065** or control (assay buffer with DMSO for 0% inhibition; potent broad-spectrum PI3K inhibitor like Wortmannin for 100% inhibition) to the wells of a 384-well plate.[\[8\]](#)
- Kinase/Substrate Addition:
 - Prepare a 2X enzyme/substrate master mix containing PI3Kδ enzyme and PIP2 substrate in the assay buffer.
 - Add 2.5 μL of this master mix to each well.

- Incubate the plate for 10-15 minutes at room temperature.
- Initiation of Kinase Reaction:
 - Prepare a 2X ATP solution in the assay buffer. The final ATP concentration should be at or near the K_m value for the enzyme.
 - Add 5 μL of the 2X ATP solution to each well to start the reaction. The total reaction volume is now 10 μL .
 - Shake the plate gently for 30 seconds.
 - Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
- Termination and ADP Detection:
 - Add 10 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
- Signal Generation:
 - Add 20 μL of Kinase Detection Reagent to each well. This reagent simultaneously converts the generated ADP to ATP and uses the new ATP to produce a luminescent signal.
 - Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
- Data Acquisition:
 - Measure the luminescence using a plate-reading luminometer.

Data Analysis

- Normalization: The raw luminescence data (Relative Light Units, RLU) is normalized. The average RLU from the "0% inhibition" (DMSO vehicle) wells is set as 100% activity, and the

average RLU from the "100% inhibition" (e.g., Wortmannin) wells is set as 0% activity.

- % Inhibition = $100 * (1 - [(RLU_sample - RLU_100\%_inhibition) / (RLU_0\%_inhibition - RLU_100\%_inhibition)])$
- IC50 Curve Fitting: Plot the % Inhibition against the logarithm of the **PI-3065** concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PI 3065 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- To cite this document: BenchChem. [Application Note: Biochemical Assay for Characterizing the PI3Kδ Inhibitor PI-3065]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677771#pi-3065-kinase-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com